1,1,3-Trichloroacetone

Description

Properties

IUPAC Name |

1,1,3-trichloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3O/c4-1-2(7)3(5)6/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWILTCXCTVMANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021680 | |

| Record name | 1,1,3-Trichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921-03-9 | |

| Record name | 1,1,3-Trichloroacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Trichloroacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000921039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3-Trichloropropanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-trichloroacetone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3-TRICHLOROACETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N0B05BDRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,1,3-Trichloroacetone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 1,1,3-trichloroacetone (CAS No. 921-03-9). It is a vital chemical intermediate, notably in the synthesis of pharmaceuticals such as folic acid. This document consolidates critical data on its physical and chemical characteristics, provides detailed experimental protocols for its synthesis and key reactions, and includes visualizations of experimental workflows and reaction mechanisms to support research and development activities.

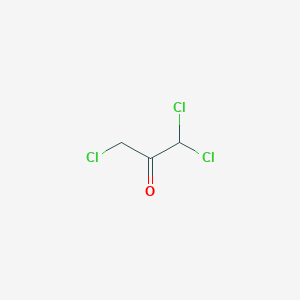

Chemical Identity and Structure

This compound is a halogenated ketone.[1] Its structure, featuring three chlorine atoms on an acetone (B3395972) backbone, imparts significant reactivity, making it a versatile reagent in organic synthesis.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,1,3-trichloropropan-2-one[1] |

| CAS Number | 921-03-9[1] |

| Molecular Formula | C₃H₃Cl₃O[1] |

| SMILES String | ClCC(=O)C(Cl)Cl[3] |

| InChI Key | ZWILTCXCTVMANU-UHFFFAOYSA-N[3] |

| Synonyms | 1,1,3-Trichloro-2-propanone, TCA[3] |

Physicochemical Properties

This compound is a colorless to light yellow liquid with a pungent, lachrymatory odor.[4] It is combustible and should be handled with appropriate safety precautions.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 161.41 g/mol [3] |

| Appearance | Colorless to light yellow liquid[5] |

| Density | 1.512 g/mL at 20 °C[3] |

| Melting Point | 9-11 °C[3] |

| Boiling Point | 88-90 °C at 76 mmHg[3] |

| Solubility | Poorly soluble in water; soluble in many organic solvents such as ethanol, acetone, chloroform, methanol, petroleum ether, and hexane.[2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: Spectral data is available and can be used to confirm the proton environment in the molecule.[1]

-

¹³C NMR: The carbon spectrum provides information on the three distinct carbon atoms in the structure.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks for the carbonyl group and carbon-chlorine bonds.[4]

-

Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.[7]

Experimental Protocols

Synthesis of this compound via Chlorination of Dichloroacetone

This protocol describes a method for preparing this compound by the chlorination of a dichloroacetone mixture.[5]

Materials:

-

Dichloroacetone mixture (containing 1,1-dichloroacetone (B129577) and 1,3-dichloroacetone)

-

Trichloroisocyanuric acid

-

Methanesulfonic acid

-

2500 mL three-necked flask

Procedure:

-

Add 500 g of the dichloroacetone mixture and 25 g of methanesulfonic acid to the three-necked flask.

-

Heat the reaction mixture and maintain the internal temperature at 115-120°C.

-

Add 100 g of trichloroisocyanuric acid to the flask over 10 minutes.

-

Maintain the temperature for 30 minutes after the addition.

-

Sequentially add 50 g, 25 g, and 12.5 g of trichloroisocyanuric acid, with a 30-minute stirring period at temperature after each addition.

-

Upon completion, the reaction is stopped. The product can be purified by distillation.

Caption: Synthesis workflow for this compound.

Nucleophilic Substitution Reaction of this compound

This protocol details a nucleophilic substitution reaction using this compound as the electrophile.[2]

Materials:

-

1-phenyl-5-mercaptotetrazole

-

Sodium hydride (NaH)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

This compound

-

Saturated ammonium (B1175870) chloride (NH₄Cl) aqueous solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol) in anhydrous THF, add NaH (224 mg, 5.62 mmol) at 0°C.

-

Stir the reaction mixture at 0°C for 15 minutes.

-

Slowly add a solution of this compound (1 mL, 5.62 mmol) in THF (10 mL) dropwise to the reaction mixture at 0°C.

-

Continue stirring at 0°C for an additional hour.

-

Quench the reaction by adding 5 mL of saturated NH₄Cl aqueous solution.

-

Extract the aqueous layer three times with ethyl acetate (20 mL each).

-

Combine the organic extracts and wash with brine (5 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (petroleum ether: ethyl acetate = 10:1) to obtain the target product.

Caption: Nucleophilic substitution reaction workflow.

Reactivity and Applications

The presence of three chlorine atoms makes this compound a potent electrophile, susceptible to nucleophilic attack.[8] This reactivity is fundamental to its primary application as a key intermediate in the synthesis of folic acid (Vitamin B9).[2][5] It serves as a building block in the construction of the pteridine (B1203161) ring system of folic acid.[9]

Beyond its role in pharmaceutical synthesis, its reactivity allows for a range of chemical transformations, making it a valuable intermediate in the production of agrochemicals and other fine chemicals.[8]

Biological Activity and Signaling Pathways

Currently, there is no evidence in the reviewed literature to suggest that this compound is directly involved in biological signaling pathways. Its primary significance in the life sciences is as a synthetic precursor to biologically active molecules like folic acid. It has been reported to be a direct-acting mutagen in the Ames/Salmonella assay.[3]

Safety and Handling

This compound is classified as toxic if swallowed and fatal if inhaled. It causes severe skin burns and eye damage. It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including gloves, protective clothing, eye protection, and respiratory protection, must be worn when handling this chemical. It should be stored in a well-ventilated place and the container kept tightly closed.

Conclusion

This compound is a chemical of significant industrial importance, primarily due to its role as a precursor in the synthesis of folic acid. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it a valuable tool for synthetic chemists. This guide provides essential data and protocols to support the safe and effective use of this compound in research and development.

References

- 1. This compound | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. 1,1,3-三氯丙酮 Wacker Chemie AG, ≥86.5% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(921-03-9) IR Spectrum [m.chemicalbook.com]

- 5. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. This compound(921-03-9) 13C NMR spectrum [chemicalbook.com]

- 7. 2-Propanone, 1,1,3-trichloro- [webbook.nist.gov]

- 8. nbinno.com [nbinno.com]

- 9. CN103896945B - Simple and convenient folic acid environment-friendly production method - Google Patents [patents.google.com]

In-Depth Technical Guide to the Spectroscopic Data of 1,1,3-Trichloroacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1,3-trichloroacetone (CAS No. 921-03-9), a significant intermediate in organic synthesis, particularly in the production of pharmaceuticals like folic acid. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The structural formula of this compound is Cl₂CHCOCH₂Cl. The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound exhibits two distinct signals corresponding to the two different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.4 | Singlet | CHCl₂ |

| ~4.4 | Singlet | CH₂Cl |

¹³C NMR Data

The carbon-13 NMR spectrum shows three signals, one for each of the unique carbon atoms in the structure.

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (Ketone) |

| ~68 | CHCl₂ |

| ~52 | CH₂Cl |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that are indicative of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O Stretch (Ketone) |

| ~1410 | Medium | CH₂ Bend (Scissoring) |

| ~1270 | Medium | C-C Stretch |

| ~820 | Strong | C-Cl Stretch |

| ~740 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent due to the lability of the molecule.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment |

| 160/162/164 | Low | [M]⁺ (Molecular Ion) |

| 125/127 | High | [M-Cl]⁺ |

| 83/85 | High | [CHCl₂]⁺ |

| 77/79 | Base Peak | [COCHCl]⁺ |

| 49/51 | High | [CH₂Cl]⁺ |

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques as outlined below.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to an NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons. For ¹³C NMR, a proton-decoupled spectrum is usually acquired to simplify the signals to singlets for each carbon.

IR Spectroscopy

For liquid samples like this compound, the IR spectrum is conveniently obtained using the neat liquid. A thin film of the compound is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer. Alternatively, a vapor phase spectrum can be obtained by introducing the sample into a heated gas cell.

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer, which commonly employs electron ionization (EI). In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the acquisition and interpretation of spectroscopic data for a compound like this compound.

Synthesis of 1,1,3-Trichloroacetone via Acetone Chlorination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3-Trichloroacetone is a pivotal intermediate in the synthesis of various high-value organic molecules, most notably in the pharmaceutical industry for the production of folic acid.[1][2][3] This technical guide provides a comprehensive overview of the synthesis of this compound through the chlorination of acetone (B3395972). It details various synthetic methodologies, reaction conditions, and catalytic systems, supported by quantitative data and detailed experimental protocols. Furthermore, this document presents visual representations of the reaction mechanism and a general experimental workflow to facilitate a deeper understanding of the process.

Introduction

This compound (C₃H₃Cl₃O), a colorless to reddish, lachrymatory liquid with a pungent odor, is a key building block in organic synthesis.[4] Its primary application lies as a precursor in the manufacturing of Active Pharmaceutical Ingredients (APIs), including vitamins like folic acid.[1][4] The chlorination of acetone presents a direct and common route to this valuable compound, though the reaction is often challenged by the formation of multiple chlorinated byproducts, such as monochloroacetone, 1,1-dichloroacetone (B129577), 1,3-dichloroacetone, 1,1,1-trichloroacetone, and higher chlorinated species.[2][5] Achieving high selectivity and yield of the desired 1,1,3-isomer is therefore a critical aspect of its industrial production.

This guide explores various approaches to control the chlorination of acetone, including staged reactions, the use of specific catalysts, and optimization of reaction parameters to selectively synthesize this compound.

Synthetic Methodologies and Quantitative Data

The synthesis of this compound from acetone is a multi-step chlorination process. The reaction can be initiated from acetone, monochloroacetone, or dichloroacetone derivatives.[2] Several methods have been developed to enhance the yield and selectivity towards this compound, primarily through the use of catalysts and careful control of reaction conditions.

Catalytic Chlorination

Various catalysts have been employed to direct the chlorination of acetone towards the formation of this compound. These include amine compounds, iodine-containing compounds, and metal catalysts.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

| Catalyst | Starting Material | Reaction Temperature (°C) | Yield/Purity | Reference |

| Triethylamine/Diethylamine | Acetone | 25 - 35 | Selectivity of 40-50% | [6] |

| Triethylamine | Acetone | 30 - 60 | Yield up to 90% or above | [7] |

| Iodine or Iodine-containing compound | Acetone, Chloroacetone, or 1,1-Dichloroacetone | 10 - 80 | Crude product with 76 wt% this compound from acetone; ~85% yield of 97-98% pure product from 1,1-dichloroacetone | [2] |

| Iron powder | 1,3-Dichloroacetone | 40 - 80 | High purity | [3] |

| Pyridine, Picoline, or Ethylpyridine | Acetone | 30 - 120 (initial), 110 - 200 (conversion) | Not specified | [8] |

| Methanesulfonic acid / p-toluenesulfonic acid | Dichloroacetone mixture | 115 - 130 | High yield and purity | [9] |

Reaction Parameters

Control of reaction parameters such as temperature and reactant molar ratio is crucial for maximizing the selectivity of this compound.

Table 2: Influence of Reaction Parameters on Acetone Chlorination

| Parameter | Optimal Range/Ratio | Effect | Reference |

| Temperature (Gas Phase) | Below 55°C | Higher temperatures decrease selectivity. | [10] |

| Acetone:Chlorine Mole Ratio (Gas Phase) | 10 to 15 | A high ratio maximizes selectivity. | [10] |

| Reaction Temperature (Liquid Phase) | 10 - 100°C | Varies with catalyst and starting material. | [2][6] |

Reaction Mechanism and Experimental Workflow

Reaction Mechanism

The chlorination of acetone proceeds through a keto-enol tautomerism mechanism. In the presence of an acid or base catalyst, acetone is converted to its enol form, which then readily reacts with chlorine. The reaction is typically zero-order with respect to the halogen at higher concentrations, indicating that the rate-determining step is the enolization of the ketone.[11]

Caption: Reaction mechanism for the chlorination of acetone.

General Experimental Workflow

The synthesis of this compound typically involves the controlled addition of chlorine gas to acetone in the presence of a catalyst, followed by workup and purification.

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

The following are representative experimental protocols derived from the literature.

Amine-Catalyzed Chlorination of Acetone

This method utilizes an amine catalyst to promote the chlorination of acetone.[6][7]

Materials:

-

Acetone

-

Triethylamine

-

Water

-

Chlorine gas

Procedure:

-

To a suitable reactor equipped with a stirrer, thermometer, gas inlet tube, and reflux condenser, add 90g of acetone, 1g of triethylamine, and 0.5g of water.[7]

-

Stir the mixture and maintain the temperature at 30°C.

-

Introduce chlorine gas into the reaction mixture.

-

Monitor the reaction progress by analyzing the content of monochloroacetone. When the content is below 1%, proceed to the second chlorination stage.

-

In the second stage, an alcohol compound is added, and the temperature is maintained at 30°C while continuing the chlorination.

-

Continue the reaction until the dichloroacetone is completely consumed.

-

Stop the chlorine flow and purge the reactor with air to remove residual chlorine.

-

Remove the solvent by distillation under reduced pressure to obtain this compound.[7]

Iodine-Catalyzed Chlorination of Acetone

This process employs iodine as a catalyst for the chlorination of acetone or its chlorinated derivatives.[2]

Materials:

-

Acetone (or 1,1-dichloroacetone)

-

Iodine

-

Chlorine gas

Procedure (starting from Acetone):

-

In a reaction vessel, prepare a mixture of 14.5 g of acetone and 1.4 g of iodine.

-

Maintain the reaction temperature between 20°C and 30°C.

-

Introduce 20 g of chlorine over 10 minutes, followed by an additional 36 g of chlorine over 4 hours.

-

Upon completion, the crude product is obtained, which can be purified by fractional distillation. The crude product in one example contained 76% by weight of this compound.[2]

Procedure (starting from 1,1-Dichloroacetone):

-

In a similar setup, a mixture of 190.5 g of 1,1-dichloroacetone and 6.5 g of iodine is prepared.

-

Introduce 103 g of chlorine over 7 hours.

-

The resulting crude product, containing 71% by weight of this compound, is then purified by fractional distillation to yield this compound with a purity of 97% by weight, corresponding to a yield of 85% based on the consumed dichloroacetone.[2]

Conclusion

The synthesis of this compound via the chlorination of acetone is a well-established yet nuanced process. The selectivity and yield of the desired product are highly dependent on the choice of catalyst and the precise control of reaction conditions such as temperature and reactant stoichiometry. Amine and iodine-based catalytic systems have demonstrated high efficacy. For researchers and professionals in drug development, a thorough understanding of these synthetic parameters is essential for the efficient and cost-effective production of this critical intermediate. Further research may focus on developing more selective and environmentally benign catalytic systems to improve the sustainability of this important industrial process.

References

- 1. guidechem.com [guidechem.com]

- 2. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 3. CN105461529A - Preparing method for this compound - Google Patents [patents.google.com]

- 4. wacker.com [wacker.com]

- 5. 1,1,1-Trichloroacetone - Wikipedia [en.wikipedia.org]

- 6. CN1047853A - this compound preparation method - Google Patents [patents.google.com]

- 7. A kind of method for preparing this compound by chlorination of acetone - Eureka | Patsnap [eureka.patsnap.com]

- 8. US3265740A - Process for chlorinating acetone and acetylacetone - Google Patents [patents.google.com]

- 9. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 10. chemicalpapers.com [chemicalpapers.com]

- 11. diyhpl.us [diyhpl.us]

A Technical Guide to the Physical Properties of 1,1,3-Trichloroacetone

This document provides an in-depth overview of the key physical properties of 1,1,3-trichloroacetone, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require accurate and well-documented physical data. This guide includes a summary of reported values and detailed experimental methodologies for their determination.

Core Physical Properties

This compound, with the chemical formula (Cl)₂CHCOCH₂Cl, is a halogenated ketone used as a reagent in various organic syntheses.[1][2][3] Accurate knowledge of its physical properties is essential for its proper handling, use in reactions, and for purification processes.

The experimentally determined boiling point and density of this compound are summarized in the table below. It is crucial to note the conditions, such as pressure and temperature, under which these values were measured.

| Physical Property | Value | Conditions |

| Boiling Point | 88-90 °C | at 76 mmHg |

| 172 °C | (at atmospheric pressure)[4] | |

| Density | 1.512 g/mL | at 20 °C[1][2][3][5] |

| 1.53 g/mL | at 20 °C[4] |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the boiling point and density of liquid compounds like this compound.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6] For accurate determination, it is critical to record the pressure at which the boiling point is measured.

Method 1: Distillation This is a common and effective method for both purifying a liquid and determining its boiling point.[7]

-

Apparatus: A round-bottom flask, a distillation head with a port for a thermometer, a condenser, a receiving flask, a heat source (heating mantle or sand bath), and boiling chips.

-

Procedure:

-

Place a sample of this compound (e.g., 5-10 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the simple distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.[8]

-

Begin heating the flask gently.

-

As the liquid boils, the vapor will rise, surround the thermometer bulb, and pass into the condenser.

-

Record the temperature when it stabilizes as the liquid is actively condensing and dripping into the receiving flask. This stable temperature is the boiling point.[7]

-

Record the ambient barometric pressure.

-

Method 2: Thiele Tube Method This microscale method is suitable when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, mineral oil, a thermometer, a small test tube (e.g., 10x75 mm), and a capillary tube sealed at one end.

-

Procedure:

-

Fill the small test tube to about half-full with this compound.

-

Place the capillary tube into the test tube with its open end down.

-

Attach the test tube to the thermometer using a small rubber band, ensuring the sample is level with the thermometer bulb.

-

Place the assembly into the Thiele tube containing mineral oil. The side arm of the Thiele tube is designed to allow for even heating of the oil via convection.

-

Heat the side arm of the Thiele tube gently with a Bunsen burner or micro-burner.

-

As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube.[8]

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8]

-

Density is an intrinsic property defined as the mass of a substance per unit volume (ρ = m/V).[9]

Method: Pycnometry A pycnometer (or specific gravity bottle) is a flask with a precise volume, used for highly accurate density measurements.

-

Apparatus: A pycnometer of a known volume (e.g., 10 mL or 25 mL), an analytical balance, and a constant temperature water bath.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

-

Fill the pycnometer with this compound, ensuring no air bubbles are present. If using a stoppered pycnometer, the capillary in the stopper will allow excess liquid to escape.

-

Place the filled pycnometer in a constant temperature water bath set to 20.0 °C and allow it to equilibrate.

-

Remove the pycnometer, carefully wipe it dry on the outside, and weigh it again (m₂).

-

The mass of the this compound is (m₂ - m₁).

-

To determine the precise volume of the pycnometer, repeat the procedure using deionized water. Weigh the empty (m₁) and water-filled (m₃) pycnometer at 20.0 °C.

-

Calculate the volume of the pycnometer (V) using the known density of water at 20.0 °C (ρ_water ≈ 0.9982 g/mL): V = (m₃ - m₁) / ρ_water.

-

Calculate the density of this compound (ρ_sample): ρ_sample = (m₂ - m₁) / V.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a chemical substance like this compound.

References

- 1. This compound produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]

- 2. This compound CAS#: 921-03-9 [m.chemicalbook.com]

- 3. This compound | 921-03-9 [chemicalbook.com]

- 4. This compound | 921-03-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Page loading... [wap.guidechem.com]

- 6. alnoor.edu.iq [alnoor.edu.iq]

- 7. vernier.com [vernier.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. webassign.net [webassign.net]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 1,1,3-Trichloroacetone (CAS 921-03-9)

Introduction

This compound, with CAS Registry Number 921-03-9, is a halogenated ketone that serves as a pivotal intermediate in various chemical manufacturing processes.[1] It is a colorless to reddish, lachrymatory liquid characterized by a pungent odor.[2] Its significance stems from its versatile reactivity, primarily attributed to the three chlorine atoms within its structure, which makes it a potent electrophile for a range of chemical transformations.[3][4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key chemical reactions, and critical safety information, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a small molecule with distinct physical characteristics. It has poor solubility in water but is readily soluble in common organic solvents like chloroform, methanol (B129727), petroleum ether, and hexane.[3][5] A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 921-03-9 | [6] |

| Molecular Formula | C₃H₃Cl₃O | [6] |

| Molecular Weight | 161.41 g/mol | [7] |

| IUPAC Name | 1,1,3-trichloropropan-2-one | [8] |

| Synonyms | 1,1,3-Trichloro-2-propanone, TCA, α,α′,α′-Trichloroacetone | [6][7] |

| Appearance | Colorless to reddish, oily liquid with a pungent, irritating odor | [2][3] |

| Density | 1.512 g/mL at 20 °C | [5][7] |

| Melting Point | 9-11 °C | [5][7] |

| Boiling Point | 88-90 °C at 76 mmHg | [5][7] |

| Flash Point | 80 °C | [5] |

| Refractive Index | n20/D 1.491 | [5] |

| Solubility | Poor in water; Soluble in common organic solvents | [3] |

Synthesis Methodologies

The primary route for synthesizing this compound is through the chlorination of acetone (B3395972) or its chlorinated derivatives.[3][9] Various methods have been developed to optimize the yield and selectivity of this reaction, as direct chlorination can lead to a mixture of undesired by-products.[9][10]

Catalytic Chlorination of Acetone

A common approach involves the reaction of acetone with chlorine gas in the presence of a catalyst. Iodine or iodine-containing compounds are effective catalysts for this transformation.[9] The reaction can be performed with acetone, chloroacetone, or 1,1-dichloroacetone (B129577) as the starting material.[9]

Multi-Step Synthesis via Acetal (B89532) Intermediate

To improve product purity and yield, a multi-step process can be employed. This method involves the initial chlorination of acetone in methanol to form the intermediate 1,3-dichloroacetone (B141476) dimethyl acetal. This intermediate is more easily separated from by-products. Subsequently, the acetal is subjected to demethanolization and further chlorination to yield the final high-purity this compound product.[10]

Experimental Protocol: Iodine-Catalyzed Chlorination of 1,1-Dichloroacetone[9]

-

Setup: A 250 ml round-bottomed flask is equipped with a stirrer, a gas inlet tube, and a reflux condenser.

-

Reagents: A mixture of 190.5 g of 1,1-dichloroacetone and 6 g of iodine is added to the flask.

-

Reaction: The mixture is maintained at a temperature of 30 °C.

-

Chlorination: 63 g of chlorine gas is introduced into the mixture over a period of 3.5 hours.

-

Workup: The resulting crude product mixture contains approximately 53% by weight of this compound, which can be purified by distillation.[9]

Caption: Iodine-catalyzed synthesis of this compound.

Reactivity and Key Applications

This compound is a valuable building block in organic synthesis, primarily used as a pharmaceutical and agrochemical intermediate.[1]

Synthesis of Folic Acid

The most significant application of this compound is as a crucial raw material in the synthesis of folic acid (Vitamin B9), an essential nutrient for human growth.[1][3][4][10]

Nucleophilic Substitution Reactions

The presence of three reactive chlorine atoms makes the molecule susceptible to nucleophilic attack. It readily undergoes nucleophilic substitution reactions with various nucleophiles, such as phenols and amines, to produce a wide range of functionalized organic molecules.[3]

Experimental Protocol: Nucleophilic Substitution with a Thiol[3]

-

Preparation: A solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a reaction vessel.

-

Deprotonation: Sodium hydride (NaH) (224 mg, 5.62 mmol) is added to the solution at 0°C. The mixture is stirred for 15 minutes at this temperature.

-

Addition: The resulting mixture is slowly added dropwise to a solution of this compound (1 mL, 5.62 mmol) in THF (10 mL), also maintained at 0°C.

-

Reaction: The reaction is allowed to proceed for an additional hour at 0°C.

-

Quenching: The reaction is quenched by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (5 mL).

-

Extraction: The organic product is extracted with ethyl acetate (B1210297) (3 x 20 mL).

-

Purification: The combined organic extracts are washed with brine (5 mL), dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated to yield the final product.[3]

Caption: Experimental workflow for a nucleophilic substitution reaction.

Favorskii Rearrangement

As an α-halo ketone, this compound can participate in the Favorskii rearrangement. This reaction involves the treatment of an α-halo ketone with a base (like an alkoxide or hydroxide) to form a carboxylic acid derivative, often through a cyclopropanone (B1606653) intermediate.[11][12][13] This rearrangement is a powerful tool in organic synthesis, particularly for ring contraction in cyclic systems.[12][13]

Caption: Key intermediates in the Favorskii rearrangement.

Safety, Handling, and Toxicity

This compound is a hazardous substance that requires strict safety protocols for handling and storage.[14]

Hazard Classification

According to the Globally Harmonized System (GHS), it is classified as highly toxic and corrosive.[8][14]

| Hazard Class | GHS Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | Category 1 | Danger | H330: Fatal if inhaled |

| Skin Corrosion/Irritation | Sub-category 1B | Danger | H314: Causes severe skin burns and eye damage |

| Aquatic Hazard, Acute | Category 1 | Danger | H400: Very toxic to aquatic life |

| Aquatic Hazard, Chronic | Category 1 | Danger | H410: Very toxic to aquatic life with long lasting effects |

Handling and Storage

-

Handling: Use only in a well-ventilated area or outdoors.[14] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and respiratory protection.[14][15] Do not breathe dust, fumes, gas, mist, vapors, or spray.[14]

-

Storage: Store locked up in a dry, cool, and well-ventilated place.[14] Keep the container tightly closed.[14]

Toxicological Data

This compound exhibits significant toxicity to aquatic life and has been identified as a mutagen. It is a direct-acting mutagen in the Ames/Salmonella assay and has been shown to induce chromosomal aberrations in Chinese hamster ovary (CHO) cells.[15][16]

| Test Organism | Endpoint | Value | Exposure Time | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 2.3 mg/L | 96 h | [14] |

| Daphnia magna (Water Flea) | EC50 | 0.12 mg/L | 48 h | [14] |

Spectroscopic Data

Structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques. Data for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) are available in various chemical databases.[8][17] The ¹H NMR spectrum is characterized by signals corresponding to the dichloromethyl proton (-CHCl₂) and the chloromethyl protons (-CH₂Cl).[17]

Conclusion

This compound is a chemical intermediate of considerable industrial importance, particularly in the pharmaceutical and agrochemical sectors. Its utility is defined by the high reactivity of its carbon-chlorine bonds. While its synthesis and applications are well-established, its significant toxicity and hazardous nature demand meticulous handling and adherence to stringent safety protocols. A thorough understanding of its chemical properties, reactivity, and safety profile is essential for its effective and safe use in research and development.

References

- 1. nbinno.com [nbinno.com]

- 2. wacker.com [wacker.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound CAS#: 921-03-9 [m.chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]

- 8. This compound | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP0234503B1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. CN105461529A - Preparing method for this compound - Google Patents [patents.google.com]

- 11. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. adichemistry.com [adichemistry.com]

- 14. echemi.com [echemi.com]

- 15. This compound produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9 [sigmaaldrich.com]

- 16. 1,1,1-Trichloropropanone | C3H3Cl3O | CID 13514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound(921-03-9) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide on the Reactivity of the Carbonyl Group in 1,1,3-Trichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trichloroacetone, a halogenated ketone, is a versatile intermediate in organic synthesis, most notably as a precursor in the production of folic acid.[1][2][3] The presence of three electron-withdrawing chlorine atoms significantly influences the reactivity of its carbonyl group, making it a subject of interest for chemists in various fields. This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in this compound, presenting available quantitative data, detailed experimental protocols, and reaction pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₃Cl₃O | |

| Molecular Weight | 161.41 g/mol | |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 9-11 °C | |

| Boiling Point | 88-90 °C at 76 mmHg | |

| Density | 1.512 g/mL at 20 °C | |

| Solubility | Poor in water; soluble in organic solvents like petroleum ether and hexane. | [3] |

Spectroscopic Data

The spectroscopic data for this compound is crucial for its identification and for understanding the electronic environment of the carbonyl group.

| Spectrum | Key Features |

| ¹H NMR | Spectral data is available, but specific peak assignments require further analysis. |

| ¹³C NMR | Spectral data is available, with the carbonyl carbon signal being of particular interest for reactivity studies. |

| IR Spectroscopy | The C=O stretching frequency is a key indicator of carbonyl reactivity. While a specific value for this compound is not readily available in the searched literature, it is expected to be at a higher wavenumber compared to acetone (B3395972) due to the inductive effect of the chlorine atoms. |

| Mass Spectrometry | The mass spectrum provides information on the fragmentation pattern of the molecule. |

Reactivity of the Carbonyl Group

The carbonyl group in this compound is highly electrophilic due to the strong electron-withdrawing inductive effect of the three chlorine atoms. This enhanced electrophilicity makes it highly susceptible to nucleophilic attack.

Nucleophilic Addition Reactions

The primary reaction of the carbonyl group is nucleophilic addition. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Caption: General mechanism of nucleophilic addition to the carbonyl group.

While specific kinetic data for nucleophilic addition to this compound is scarce in the readily available literature, the inductive effect of the chlorine atoms is expected to significantly increase the rate of reaction compared to acetone.

Favorskii Rearrangement

As an α-halo ketone, this compound can undergo the Favorskii rearrangement in the presence of a base. This reaction involves the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile, leading to a rearranged carboxylic acid derivative.[4][5]

Caption: Favorskii rearrangement pathway of an α-halo ketone.

Experimental Protocols

Detailed experimental protocols for reactions involving this compound are crucial for reproducible research.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the chlorination of acetone or dichloroacetone.

Method 1: Chlorination of Dichloroacetone Mixture [2]

-

Reactants: 500 g of a dichloroacetone mixture (containing 1,1-dichloroacetone (B129577) and 1,3-dichloroacetone), 25 g of methanesulfonic acid, and 187.5 g of trichloroisocyanuric acid (added in portions).

-

Procedure:

-

Heat the dichloroacetone mixture and methanesulfonic acid to 115-120°C.

-

Add 100 g of trichloroisocyanuric acid over 10 minutes and maintain the temperature for 30 minutes.

-

Sequentially add 50 g, 25 g, and 12.5 g of trichloroisocyanuric acid, with 30 minutes of stirring after each addition.

-

-

Yield: The final mixture contains 55% by weight of this compound as determined by GC analysis.[2]

Nucleophilic Substitution Reaction

A detailed protocol for the reaction of this compound with a nucleophile is provided below.[3]

-

Reactants: 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol), NaH (224 mg, 5.62 mmol), and this compound (1 mL, 5.62 mmol).

-

Solvent: Anhydrous tetrahydrofuran (B95107) (THF).

-

Procedure:

-

Add NaH to a solution of 1-phenyl-5-mercaptotetrazole in anhydrous THF at 0°C and stir for 15 minutes.

-

Slowly add the resulting mixture dropwise to a solution of this compound in THF (10 mL) at 0°C.

-

Stir the reaction mixture at 0°C for an additional hour.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl (5 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Wash the combined organic extracts with brine (5 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography.

-

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical workflow from the synthesis of this compound to its application as an intermediate.

Caption: Workflow from synthesis to application of this compound.

Conclusion

The carbonyl group of this compound exhibits enhanced reactivity towards nucleophiles due to the strong inductive effects of the chlorine atoms. This property makes it a valuable intermediate in organic synthesis. While quantitative kinetic and equilibrium data are not extensively available in the reviewed literature, the provided experimental protocols offer a starting point for further investigation and application of this versatile molecule. Future research focusing on detailed kinetic studies would provide a more complete understanding of its reactivity profile and facilitate the development of new synthetic methodologies.

References

- 1. A kind of method for preparing this compound by chlorination of acetone - Eureka | Patsnap [eureka.patsnap.com]

- 2. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 5. adichemistry.com [adichemistry.com]

An In-depth Technical Guide to the Nucleophilic Substitution Reactions of 1,1,3-Trichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3-Trichloroacetone is a versatile trifunctional electrophile that serves as a valuable intermediate in organic synthesis. Its reactivity is characterized by the presence of three chlorine atoms and a carbonyl group, making it susceptible to a variety of nucleophilic attacks. This technical guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound, with a focus on reaction mechanisms, synthetic applications, and detailed experimental protocols. The information presented herein is intended to assist researchers and professionals in drug development and fine chemical synthesis in leveraging the synthetic potential of this important building block.

Introduction

This compound, a colorless to reddish lachrymatory liquid, is a chlorinated derivative of acetone.[1] Its chemical structure, featuring two chlorine atoms on the α-carbon and one on the α'-carbon relative to the carbonyl group, makes it a potent electrophile.[2] This inherent reactivity allows for a multitude of chemical transformations, including nucleophilic substitutions and rearrangements, leading to the formation of diverse and often complex organic molecules.[2][3]

This guide will delve into the core aspects of nucleophilic substitution reactions involving this compound, including the well-known Favorskii rearrangement, reactions with various nucleophiles, and its application in the synthesis of pharmaceuticals and agrochemicals.[3][4]

General Reactivity and Reaction Mechanisms

The three chlorine atoms in this compound are susceptible to displacement by nucleophiles. The rate and outcome of these reactions are influenced by the nature of the nucleophile, the reaction conditions, and the potential for competing rearrangement pathways.

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base.[5][6] For this compound, this rearrangement can be a dominant pathway, particularly with strong bases. The reaction is thought to proceed through the formation of a cyclopropanone (B1606653) intermediate.[5][6]

The nature of the base employed dictates the final product:

-

Hydroxide ions lead to the formation of a carboxylic acid.[5]

-

Alkoxides , such as sodium methoxide, yield esters.[5]

-

Amines result in the formation of amides.[6]

When enolate formation is not possible, an alternative mechanism known as the pseudo-Favorskii or quasi-Favorskii rearrangement may occur.[5][7]

Direct Nucleophilic Substitution

Direct substitution of one or more chlorine atoms can occur with a variety of nucleophiles. The regioselectivity of the substitution (at the C1 or C3 position) can be influenced by the reaction conditions and the nature of the nucleophile.

Reactions with Specific Nucleophiles

This compound reacts with a wide range of nucleophiles, leading to a diverse array of products.

Thiol Nucleophiles

Thiols are effective nucleophiles for the substitution of the chlorine atoms in this compound. These reactions are often carried out in the presence of a base to generate the more nucleophilic thiolate anion.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1-Phenyl-5-mercaptotetrazole | NaH | Anhydrous THF | 0 | 1 | 1-((1-Phenyl-1H-tetrazol-5-yl)thio)-1,3-dichloroacetone | Not specified | [3] |

Amine Nucleophiles

Primary and secondary amines can react with this compound to yield α-amino ketones or undergo more complex cyclization reactions. The reaction can lead to the formation of heterocyclic compounds like thiazoles when a sulfur source is also present.

Oxygen Nucleophiles (Alcohols and Phenols)

Alcohols and phenols can act as nucleophiles, typically in the presence of a base, to form α-alkoxy or α-aryloxy ketones.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic systems.

Thiazole (B1198619) Synthesis

The Hantzsch thiazole synthesis, a classic method for forming thiazole rings, involves the reaction of an α-haloketone with a thioamide. This compound can be employed in this reaction to produce substituted thiazoles, which are important scaffolds in medicinal chemistry.

Applications in Pharmaceutical and Agrochemical Synthesis

The reactivity of this compound makes it a key intermediate in the synthesis of several important molecules.

-

Folic Acid: It is a fundamental raw material in the synthesis of folic acid, a vital B vitamin.[3]

-

Agrochemicals: The chlorinated backbone of this compound is utilized in the development of new pesticides and herbicides.[2]

Experimental Protocols

General Experimental Workflow for Nucleophilic Substitution

Detailed Protocol: Reaction of this compound with 1-Phenyl-5-mercaptotetrazole[3]

-

Preparation of the Nucleophile: In a reaction vessel under an inert atmosphere, add sodium hydride (NaH, 224 mg, 5.62 mmol, 1.0 equiv) to a solution of 1-phenyl-5-mercaptotetrazole (1.0 g, 5.62 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

-

Reaction Initiation: Stir the reaction mixture at 0°C for 15 minutes.

-

Addition of Electrophile: Slowly add a solution of this compound (1 mL, 5.62 mmol, 1.0 equiv) in THF (10 mL) dropwise to the reaction mixture.

-

Reaction: Maintain the reaction mixture at 0°C for an additional hour.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl, 5 mL).

-

Extraction: Extract the aqueous layer three times with ethyl acetate (B1210297) (3 x 20 mL).

-

Washing: Combine the organic extracts and wash with brine (5 mL).

-

Drying and Filtration: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na2SO4). Filter the mixture to remove the drying agent.

-

Purification: The subsequent purification steps for the crude product are not detailed in the provided source.

Biological Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that this compound or its immediate derivatives are directly involved in specific biological signaling pathways. Its primary role is as a synthetic intermediate in the creation of biologically active molecules. Halogenated acetones, in general, are known to have toxic and mutagenic effects, which are related to their reactivity towards biological macromolecules rather than specific signaling functions.[8]

Conclusion

This compound is a highly reactive and synthetically useful molecule. Its nucleophilic substitution reactions, including the Favorskii rearrangement and direct substitutions, provide access to a wide range of functionalized organic compounds. Its role as an intermediate in the synthesis of pharmaceuticals like folic acid and in the development of agrochemicals highlights its industrial importance. This guide has provided an overview of its reactivity, reaction mechanisms, and synthetic applications, along with a detailed experimental protocol to aid researchers in their synthetic endeavors. Further research into the quantitative aspects of its reactions with a broader range of nucleophiles will undoubtedly continue to expand its utility in organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. New Insights into Acetone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective synthesis of substituted thiazoles via cascade reactions from 3-chlorochromones and thioamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. bepls.com [bepls.com]

- 7. Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical studies on the metabolic activation of halogenated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthetic Utility of 1,1,3-Trichloroacetone: A Gateway to 1,3-Dihalo Oxyallyl Intermediates for [4+3] Cycloaddition Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3-Trichloroacetone has emerged as a valuable and versatile precursor for the in-situ generation of 1,3-dichlorooxyallyl intermediates. These transient, high-energy species are powerful three-carbon synthons for [4+3] cycloaddition reactions, providing a direct and stereocontrolled route to seven-membered carbocycles. Such bicyclic systems, particularly the 8-oxabicyclo[3.2.1]octane framework, are prevalent in a variety of natural products and serve as crucial building blocks in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the generation of 1,3-dichlorooxyallyl intermediates from this compound and their subsequent application in [4+3] cycloaddition reactions with dienes. Detailed experimental protocols, a summary of quantitative data, and mechanistic diagrams are presented to facilitate the application of this powerful synthetic methodology.

Introduction

Seven-membered rings are a common structural motif in a plethora of biologically active natural products.[1] However, their synthesis can be challenging due to entropic factors. Among the various strategies developed for the construction of these rings, [4+3] cycloaddition reactions have proven to be a particularly effective and convergent approach.[1] This method involves the reaction of a four-atom π-system (a 1,3-diene) with a three-atom π-system, typically a stabilized allyl cation.[2]

Oxyallyl cations, and their halogenated derivatives, are highly reactive intermediates that serve as the three-carbon component in these cycloadditions.[2][3] Polyhalogenated ketones, such as this compound, are excellent precursors for the generation of these intermediates.[4] The reduction of α,α'-dihalo ketones is a popular and effective method for producing symmetric oxyallyl cations.[2] This guide focuses on the use of this compound as a readily available starting material for the generation of the 1,3-dichlorooxyallyl intermediate and its subsequent trapping with dienes in [4+3] cycloaddition reactions.

Generation of the 1,3-Dichlorooxyallyl Intermediate

The 1,3-dichlorooxyallyl intermediate is typically generated in situ from this compound through reductive dehalogenation. This process is commonly achieved using reducing agents such as diiron nonacarbonyl (Fe₂[CO]₉) or a zinc-copper couple (Zn-Cu). The reaction proceeds through the formation of a metal enolate, followed by the loss of a halide to yield the reactive oxyallyl species.[2]

The choice of reducing agent can influence the stability and reactivity of the oxyallyl intermediate. The use of iron carbonyl complexes is known to stabilize the intermediate, leading to cleaner reactions.[2] The general mechanism for the generation of the 1,3-dichlorooxyallyl intermediate is depicted below.

[4+3] Cycloaddition Reaction

Once generated, the electrophilic 1,3-dichlorooxyallyl intermediate readily undergoes a [4+3] cycloaddition reaction with a variety of 1,3-dienes. Electron-rich dienes, particularly cyclic dienes like furan (B31954) and cyclopentadiene, are excellent substrates for this reaction as they are locked in the reactive s-cis conformation.[2] The reaction is typically concerted and stereospecific, proceeding through a transition state that leads to the formation of a seven-membered ring.

The cycloaddition of the 1,3-dichlorooxyallyl intermediate with furan yields the bicyclic adduct, 2,4-dichloro-8-oxabicyclo[3.2.1]oct-6-en-3-one. This compound serves as a versatile synthetic intermediate for the construction of more complex molecules.

Quantitative Data

The yields of the [4+3] cycloaddition reaction are generally good, particularly with reactive dienes. The following table summarizes representative yields for the cycloaddition of a closely related tetrachloro-oxyallyl intermediate with various dienes, which can be considered indicative of the expected outcomes with the 1,3-dichlorooxyallyl intermediate.

| Diene | Cycloadduct | Yield (%) |

| Furan | 2,2,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one | 54 |

| 2-Methylfuran | 2,2,4,4-Tetrachloro-1-methyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 40-50 |

| 2,5-Dimethylfuran | 2,2,4,4-Tetrachloro-1,5-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one | 40-50 |

| Cyclopentadiene | 2,2,4,4-Tetrachlorobicyclo[3.2.1]oct-6-en-3-one | 40-50 |

Experimental Protocols

The following protocols are adapted from established procedures for the [4+3] cycloaddition of α,α'-dihalo ketones and can be applied to the reaction of this compound.[5][6]

General Procedure for the [4+3] Cycloaddition of this compound with Furan using Diiron Nonacarbonyl

Materials:

-

This compound

-

Diiron nonacarbonyl (Fe₂[CO]₉)

-

Furan (freshly distilled)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

To a stirred suspension of diiron nonacarbonyl (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) and furan (3.0 equivalents) in anhydrous diethyl ether dropwise over 1 hour at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble iron complexes. Wash the Celite pad with diethyl ether.

-

Combine the filtrate and washes, and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,4-dichloro-8-oxabicyclo[3.2.1]oct-6-en-3-one.

Characterization Data for (1S,2R,4S,5R)-2,4-dichloro-8-oxabicyclo[3.2.1]oct-6-en-3-one

Spectroscopic data for the cycloadduct of this compound and furan has been reported.[7]

-

¹³C NMR (CDCl₃): δ 203.3, 134.9, 88.5, 86.75, 68.4, 53.3, 24.5, 21.3, 20.3 ppm.[5]

Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of the [4+3] cycloadduct is outlined below.

Conclusion

This compound serves as a readily accessible and efficient precursor for the generation of 1,3-dichlorooxyallyl intermediates. These reactive species undergo facile [4+3] cycloaddition reactions with a range of dienes to provide direct access to functionalized seven-membered rings. The resulting bicyclic products are valuable building blocks for the synthesis of complex natural products and other molecular targets. The methodologies and data presented in this guide offer a solid foundation for researchers to explore and exploit the synthetic potential of this powerful transformation.

References

- 1. organicreactions.org [organicreactions.org]

- 2. (4+3) cycloaddition - Wikipedia [en.wikipedia.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. thieme-connect.de [thieme-connect.de]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Thermal Stability and Decomposition of 1,1,3-Trichloroacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trichloroacetone (CAS No. 921-03-9) is a chlorinated ketone utilized as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Notably, it serves as a building block for folic acid and in the synthesis of phorbol (B1677699) derivatives for biomedical research.[3][4] Given its application in multi-step synthesis where elevated temperatures may be employed, a thorough understanding of its thermal stability and decomposition profile is critical for ensuring process safety, purity of intermediates, and final product quality.

This document collates the known properties of this compound and provides a framework for its thermal analysis.

Physicochemical and Safety Data

While specific thermal decomposition data is unavailable, other relevant physical and safety properties have been documented.[5] These are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₃H₃Cl₃O | [2][6] |

| Molecular Weight | 161.41 g/mol | [6] |

| Appearance | Colorless to reddish, lachrymatory liquid with a pungent odor | [2] |

| Melting Point | -72 °C (lit.) | [5] |

| Boiling Point | 176 °C at 1013 hPa (lit.) | [5] |

| Flash Point | 63 °C at 1013 hPa (lit.) | [5] |

| Auto-ignition Temperature | 540 °C at 1013 hPa | [5] |

| Density | 1.53 g/mL at 20 °C | [5] |

| Vapor Pressure | 0.3 hPa at 20 °C; 3.5 hPa at 50 °C | [5] |

| Decomposition Temperature | No data available | [5] |

| Hazardous Decomposition | No data available. When heated to decomposition, it is stated to emit toxic fumes of Cl⁻. | [4] |

Hypothetical Thermal Decomposition Pathway

In the absence of direct experimental evidence, a plausible decomposition pathway for this compound can be hypothesized based on the known reactivity of chlorinated hydrocarbons and ketones at elevated temperatures. The primary decomposition products are likely to include hydrogen chloride (HCl) and a range of smaller chlorinated and oxygenated species. Phosgene (COCl₂), a highly toxic gas, is a potential byproduct of the decomposition of chlorinated organic compounds.[7][8]

The decomposition can be envisioned as a free-radical process initiated by the homolytic cleavage of the weakest bonds in the molecule, which are typically the C-Cl bonds.

References

- 1. guidechem.com [guidechem.com]

- 2. wacker.com [wacker.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 921-03-9 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C3H3Cl3O | CID 13530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Chloroacetone | ClCH2COCH3 | CID 6571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 1,1,3-Trichloroacetone in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1,1,3-trichloroacetone, a key intermediate in various chemical syntheses, within a range of common organic solvents. Due to a notable absence of comprehensive quantitative solubility data in publicly accessible literature, this document provides a summary of available qualitative information. The primary focus of this guide is to equip researchers with a detailed experimental protocol for the precise quantitative determination of this compound solubility. This is supplemented by a visual workflow diagram to aid in the experimental setup and execution.

Introduction

This compound (CAS No. 921-03-9) is a halogenated ketone utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its efficacy as a reactant and its handling in industrial processes are significantly influenced by its solubility in various organic media. Understanding these solubility characteristics is crucial for reaction optimization, purification processes, and formulation development.

Qualitative Solubility Data

Based on available chemical literature and safety data sheets, the solubility of this compound in various organic solvents has been described qualitatively. This information is summarized in the table below. It is important to note that "soluble" is a general term and does not imply infinite miscibility. The degree of solubility can be affected by factors such as temperature and the purity of both the solute and the solvent.[1]

| Solvent Family | Solvent | Qualitative Solubility |

| Polar Aprotic | Acetone | Generally Soluble[1] |

| Polar Protic | Ethanol | Generally Soluble[1] |

| Methanol | Soluble[2] | |

| Non-Polar | Petroleum Ether | Easily Soluble[3] |

| Hexane | Easily Soluble[3] | |

| Halogenated | Chloroform | Soluble[2] |

Experimental Protocol for Quantitative Solubility Determination

The following protocol outlines a reliable gravimetric method for determining the solubility of this compound, which is a liquid at room temperature, in a given organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of solute in a known mass of the solution.

3.1. Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

-

Glass syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or beakers

-

Fume hood

-

Drying oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An "excess amount" means adding enough solute so that a separate, undissolved phase of this compound is clearly visible after initial mixing.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The equilibration time should be validated by taking measurements at different time points (e.g., 24, 36, and 48 hours) to ensure the concentration has reached a plateau.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the undissolved this compound to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe. Avoid disturbing the undissolved layer.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed (tared) evaporating dish. The filtration step is crucial to remove any undissolved micro-droplets. Record the mass of the evaporating dish with the filtered solution.

-

-

Gravimetric Analysis:

-

Place the evaporating dish in a fume hood and allow the solvent to evaporate at room temperature or under a gentle stream of inert gas (e.g., nitrogen).

-

Once the bulk of the solvent has evaporated, transfer the dish to a drying oven set at a temperature below the boiling point of this compound and sufficient to remove any residual solvent without causing degradation of the solute.

-

Periodically remove the dish from the oven, allow it to cool to room temperature in a desiccator, and weigh it. Repeat this drying and weighing process until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Record the final mass of the evaporating dish containing the dry this compound residue.

-

3.3. Data Calculation

The solubility can be expressed in various units. A common representation is grams of solute per 100 grams of solvent.

-

Mass of the saturated solution (M_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of this compound (M_solute): (Mass of dish + residue) - (Mass of empty dish)

-

Mass of the solvent (M_solvent): M_solution - M_solute

-

Solubility ( g/100 g solvent): (M_solute / M_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental Workflow for Solubility Determination.

References

The Reaction of 1,1,3-Trichloroacetone with Aromatic Compounds: A Technical Examination of a Seemingly Undocumented Transformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trichloroacetone is a versatile chemical intermediate, notably employed as a precursor in the synthesis of folic acid.[1][2] Its structure, featuring three reactive chlorine atoms and a carbonyl group, suggests a potential for a variety of chemical transformations, including reactions with aromatic compounds.[2] This guide explores the anticipated, yet largely undocumented, reaction of this compound with aromatic compounds, delving into the theoretical reactivity, potential challenges, and plausible reaction pathways based on established chemical principles. While direct experimental data for this specific reaction is scarce in publicly accessible literature, this document aims to provide a valuable resource for researchers by discussing the expected chemical behavior and suggesting alternative synthetic routes to related products.

Theoretical Reactivity and Expected Challenges

The reaction of this compound with aromatic compounds, particularly under the conditions of a Friedel-Crafts reaction, presents several complexities that may account for the limited available data. The molecule possesses multiple reactive sites, which can lead to a variety of products and a lack of selectivity.

1. Electrophilicity of this compound:

The presence of three electron-withdrawing chlorine atoms enhances the electrophilic character of the carbonyl carbon and the adjacent carbon atoms.[2] In the presence of a Lewis acid, a common catalyst for Friedel-Crafts reactions, several events could occur:

-

Acylation: The Lewis acid could coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and potentially leading to the formation of an acylium ion or a highly reactive complex. This would result in the acylation of the aromatic ring.

-

Alkylation: The chlorine atoms on the C1 and C3 positions could also interact with the Lewis acid, potentially leading to the formation of a carbocation and subsequent alkylation of the aromatic ring.

2. Potential Reaction Pathways and Challenges:

The multi-functional nature of this compound suggests several competing reaction pathways, which could result in a complex mixture of products and low yields of any single desired compound.

-

Friedel-Crafts Acylation vs. Alkylation: The primary challenge is the competition between acylation at the carbonyl group and alkylation at the chlorinated carbons. The relative rates of these reactions would depend on the specific aromatic substrate, the Lewis acid used, and the reaction conditions.

-

Multiple Substitutions: The product of an initial reaction, an aryl-substituted trichloroacetone, would still contain reactive sites, potentially leading to further reactions with the aromatic compound.

-

Rearrangements: Carbocation intermediates, if formed during an alkylation pathway, could be prone to rearrangement, further complicating the product mixture.

-

Decomposition: The high reactivity of this compound, especially in the presence of strong Lewis acids, could lead to decomposition or polymerization under typical Friedel-Crafts conditions.

The following diagram illustrates the potential initial points of electrophilic attack on an aromatic ring by this compound in the presence of a Lewis acid.

References

The Versatility of 1,1,3-Trichloroacetone in Heterocyclic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3-Trichloroacetone is a highly reactive and versatile building block in organic synthesis. Its trifunctional nature, featuring a ketone and two distinct chlorinated carbon centers, offers a unique platform for the construction of a diverse array of heterocyclic compounds. This technical guide provides an in-depth exploration of the synthetic utility of this compound in preparing key heterocyclic scaffolds, including thiazoles, pyrimidines, oxazoles, and pyridines. For each class of heterocycle, this guide will detail established synthetic protocols, present quantitative data, and illustrate reaction workflows. The information contained herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.